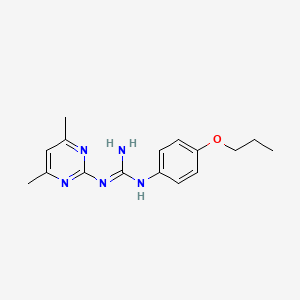
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, commonly known as KW-2449, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) protein. FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and function of hematopoietic stem cells. FLT3 mutations are frequently found in acute myeloid leukemia (AML) patients, making it an attractive target for drug development. KW-2449 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.
Wirkmechanismus
KW-2449 binds to the ATP-binding site of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine and inhibits its activity. This compound is a key regulator of hematopoietic stem cell proliferation and differentiation, and its aberrant activation has been implicated in the development and progression of AML. By inhibiting this compound activity, KW-2449 can induce cell cycle arrest and apoptosis in this compound-mutant cells.
Biochemical and Physiological Effects:
KW-2449 has been shown to selectively inhibit this compound activity, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. KW-2449 has also been shown to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. In addition, KW-2449 has been shown to have synergistic effects with other AML drugs, such as cytarabine and daunorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of KW-2449 is its selectivity for N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, which allows for targeted inhibition of this pathway. This can reduce off-target effects and improve the safety profile of the drug. Another advantage is its ability to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. However, one limitation of KW-2449 is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing and scheduling of KW-2449 in combination with other AML drugs is still being investigated.
Zukünftige Richtungen
There are several future directions for the development of KW-2449. One area of focus is the optimization of dosing and scheduling in combination with other AML drugs. Another area of focus is the identification of biomarkers that can predict response to KW-2449, which can help to personalize treatment for AML patients. Additionally, the development of more potent and soluble analogs of KW-2449 may improve its efficacy and ease of administration. Finally, the evaluation of KW-2449 in other N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cancers, such as acute lymphoblastic leukemia, may expand its clinical utility.
Synthesemethoden
The synthesis of KW-2449 involves several steps, starting from the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromobenzoic acid to form the intermediate compound 4,6-dimethyl-2-(4-carboxyphenyl)pyrimidine. This intermediate is then reacted with 4-propoxyaniline to form the final product, KW-2449. The synthesis of KW-2449 has been optimized to improve yield and purity, and several patents have been filed for the process.
Wissenschaftliche Forschungsanwendungen
KW-2449 has been extensively studied in preclinical models of AML and has shown potent activity against N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells. In vitro studies have demonstrated that KW-2449 inhibits this compound autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in this compound-mutant cells. In vivo studies have shown that KW-2449 can reduce tumor burden and improve survival in mouse models of AML.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-propoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-9-22-14-7-5-13(6-8-14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQCTQQNGBADLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
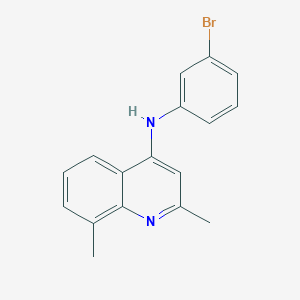
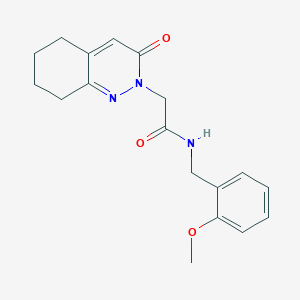
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
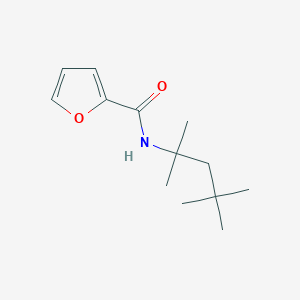
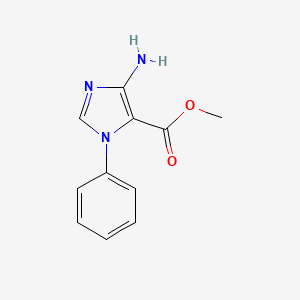
![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
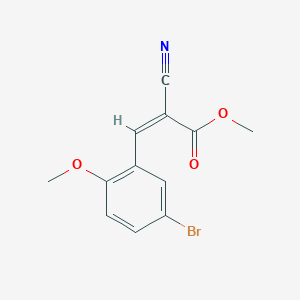
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
